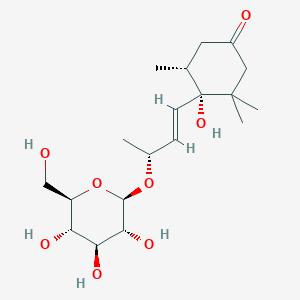
Ampelopsisionoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ampelopsisionoside is a naturally occurring ionone glucoside, isolated from various plant species such as Ampelopsis brevipedunculata and Strophioblachia fimbricalyx . It belongs to the class of megastigmane glycosides, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ampelopsisionoside can be isolated from plant sources through a series of extraction and chromatographic techniques. Typically, the plant material is macerated with methanol, and the extract is partitioned with solvents like ethyl acetate and n-butanol. The fractions are then subjected to column chromatography using various solvent systems to isolate the compound .
Industrial Production Methods
Most research focuses on extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions
Ampelopsisionoside undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents to its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities .
Scientific Research Applications
Ampelopsisionoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of megastigmane glycosides.
Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Research has explored its potential therapeutic applications, such as bone formation activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of ampelopsisionoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways related to inflammation and oxidative stress. The exact molecular targets are still under investigation .
Comparison with Similar Compounds
Ampelopsisionoside is unique among megastigmane glycosides due to its specific structure and biological activities. Similar compounds include:
- Bridelionoside B
- 3-Hydroxy-5,6-epoxy-β-ionol 9-O-β-D-glucopyranoside
- Alangionoside A
- Icariside B1
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C19H32O8 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(4S,5R)-4-hydroxy-3,3,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H32O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-11,13-17,20,22-25H,7-9H2,1-4H3/b6-5+/t10-,11-,13-,14-,15+,16-,17-,19-/m1/s1 |
InChI Key |
QFTPTUOKFIIFJH-MODFVPIOSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C |
Canonical SMILES |
CC1CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086508.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086514.png)
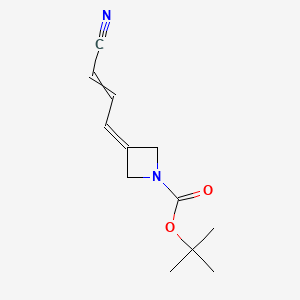
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol](/img/structure/B14086525.png)
![Benzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B14086532.png)
![5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14086538.png)
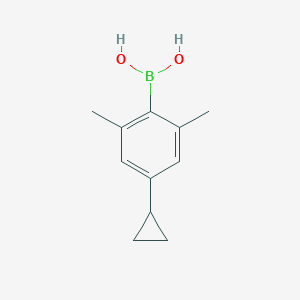
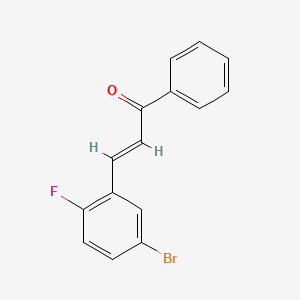
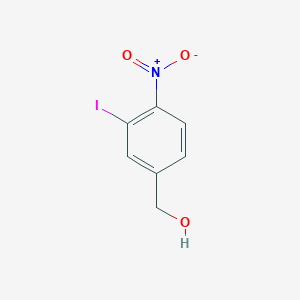
![N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide](/img/structure/B14086556.png)
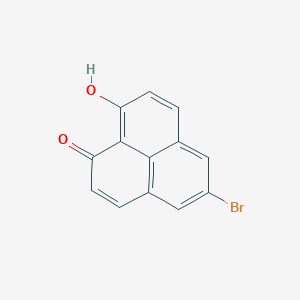
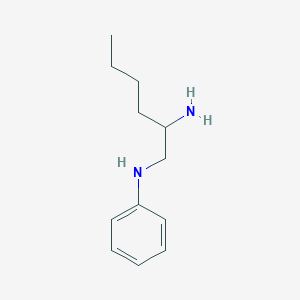
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086578.png)

